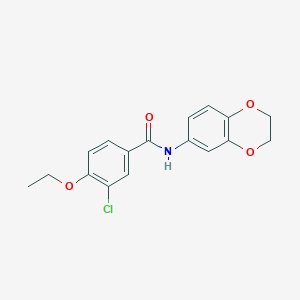![molecular formula C20H19NO3 B4400798 1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone](/img/structure/B4400798.png)
1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone
Vue d'ensemble
Description
1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone, also known as Q-PEP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Q-PEP is a synthetic compound that belongs to the class of phenylpropanoids. The compound has been widely studied for its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone is not fully understood. However, studies have shown that the compound exerts its effects through various pathways such as the inhibition of inflammatory mediators, modulation of oxidative stress, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. The compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to possess insecticidal and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research. This compound is also stable under various conditions, allowing for long-term storage and use in experiments.
However, this compound has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments. The compound also has limited availability, which can make it challenging to obtain for research purposes.
Orientations Futures
There are several future directions for research on 1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another potential direction is the development of new pesticides and fungicides based on this compound for use in agriculture. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Applications De Recherche Scientifique
1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. The compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, this compound has been shown to possess insecticidal and antifungal properties. The compound has been studied for its potential applications in the development of new pesticides and fungicides.
In material science, this compound has been studied for its potential applications in the development of new materials such as polymers and coatings.
Propriétés
IUPAC Name |
1-[4-(2-quinolin-8-yloxyethoxy)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-2-18(22)15-8-10-17(11-9-15)23-13-14-24-19-7-3-5-16-6-4-12-21-20(16)19/h3-12H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXMOLJJSYURNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400730.png)
![2,6-dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400733.png)

![2,2-dimethyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B4400753.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B4400757.png)
![N-{2-[(3,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4400765.png)
![N-(5-chloro-2-pyridinyl)-5-[(diethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4400770.png)
![N-(1-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4400773.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B4400775.png)
![N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4400800.png)

![1-[3-(2-fluorophenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4400813.png)

![4-methyl-1-{2-[2-(phenylthio)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4400816.png)